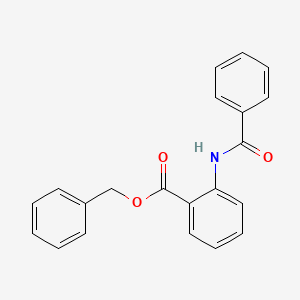

benzyl 2-(benzoylamino)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 2-(benzoylamino)benzoate, also known as benzocaine, is a local anesthetic commonly used in dental and medical procedures. It is a white, crystalline powder that is soluble in water and alcohol. Benzocaine works by blocking nerve signals in the body, numbing the area it is applied to.

Mecanismo De Acción

Benzocaine works by blocking sodium ion channels in the body, preventing nerve signals from being transmitted. It binds to the sodium ion channel and stabilizes it in an inactive state, preventing the influx of sodium ions and the subsequent depolarization of the nerve cell membrane. This results in the numbing effect that benzyl 2-(benzoylamino)benzoate is known for.

Biochemical and Physiological Effects

Benzocaine has been shown to have minimal systemic effects when used as a local anesthetic. However, it can cause allergic reactions and methemoglobinemia in some individuals. Methemoglobinemia is a condition in which the blood is unable to carry oxygen, leading to symptoms such as shortness of breath and fatigue.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Benzocaine is widely used as a model compound for studying the structure-activity relationship of local anesthetics. It has a well-established synthesis method and is readily available. However, its use is limited to in vitro and in vivo studies, as its effects on the body are localized and short-lived.

Direcciones Futuras

Research on benzyl 2-(benzoylamino)benzoate is ongoing, with a focus on developing new local anesthetics with improved efficacy and safety profiles. One area of research is the development of targeted delivery systems for local anesthetics, which would allow for more precise and prolonged numbing effects. Another area of research is the investigation of the effects of benzyl 2-(benzoylamino)benzoate on ion channels and membrane permeability, which could lead to the development of new therapies for pain management and other conditions.

Métodos De Síntesis

Benzocaine can be synthesized by reacting p-aminobenzoic acid with ethanol and hydrochloric acid. The resulting product is then reacted with benzyl chloride and sodium bicarbonate to form benzyl 2-(benzoylamino)benzoate. This synthesis method has been widely used and is well-established in the scientific community.

Aplicaciones Científicas De Investigación

Benzocaine has been extensively studied for its use as a local anesthetic in dental and medical procedures. It has also been used as a model compound for studying the structure-activity relationship of local anesthetics. Benzocaine has been used in various in vitro and in vivo studies to investigate its effects on nerve conduction, ion channels, and membrane permeability.

Propiedades

IUPAC Name |

benzyl 2-benzamidobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO3/c23-20(17-11-5-2-6-12-17)22-19-14-8-7-13-18(19)21(24)25-15-16-9-3-1-4-10-16/h1-14H,15H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQPHAWLWOOJHGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-benzamidobenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-5-[(4-methylphenyl)thio]-3-nitro-1H-1,2,4-triazole](/img/structure/B5879146.png)

![1,5-dimethyl-3,7-bis(3-methylbutanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5879194.png)

![3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5879204.png)

![N-(4-{2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5879206.png)

![2-ethyl-3-methyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5879212.png)

![[5-(4-fluorophenyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5879227.png)

![cyclopentanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5879248.png)